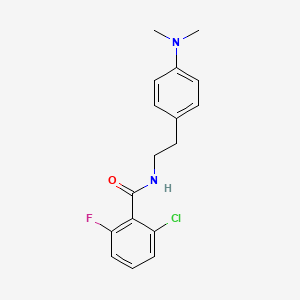

2-chloro-N-(4-(dimethylamino)phenethyl)-6-fluorobenzamide

Description

2-Chloro-N-(4-(dimethylamino)phenethyl)-6-fluorobenzamide is a benzamide derivative characterized by a 2-chloro-6-fluorobenzoyl core linked to a 4-(dimethylamino)phenethylamine group. This structure combines halogenated aromatic moieties with a tertiary amine-substituted phenethyl chain, which may confer unique physicochemical and biological properties. The compound’s molecular formula is C₁₇H₁₇ClFN₂O, with a calculated molecular weight of 333.8 g/mol.

Properties

IUPAC Name |

2-chloro-N-[2-[4-(dimethylamino)phenyl]ethyl]-6-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClFN2O/c1-21(2)13-8-6-12(7-9-13)10-11-20-17(22)16-14(18)4-3-5-15(16)19/h3-9H,10-11H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCELKSDDHSLVBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CCNC(=O)C2=C(C=CC=C2Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-(dimethylamino)phenethyl)-6-fluorobenzamide typically involves the reaction of 2-chlorobenzoyl chloride with 4-(dimethylamino)phenethylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring stringent quality control measures to produce the compound in large quantities .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-(dimethylamino)phenethyl)-6-fluorobenzamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or potassium carbonate in an organic solvent.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can lead to different functionalized derivatives .

Scientific Research Applications

2-chloro-N-(4-(dimethylamino)phenethyl)-6-fluorobenzamide has several scientific research applications:

Medicinal Chemistry: It is used as a precursor in the synthesis of pharmaceutical compounds.

Biological Studies: The compound is employed in studies related to enzyme inhibition and receptor binding.

Materials Science: It is used in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-(dimethylamino)phenethyl)-6-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Electronic and Pharmacokinetic Implications

- Electron-Withdrawing Groups (EWGs): The trifluoropropoxy group in the brominated analogue () introduces strong EWGs, which stabilize the molecule against oxidative metabolism.

- Metabolic Stability: Halogenation (Cl, F) in all compounds reduces metabolic degradation, but bromine in adds steric hindrance, further slowing hepatic clearance.

Biological Activity

2-chloro-N-(4-(dimethylamino)phenethyl)-6-fluorobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

2-chloro-N-(4-(dimethylamino)phenethyl)-6-fluorobenzamide is a synthetic benzamide derivative characterized by the presence of a chlorine and a fluorine atom, along with a dimethylamino group. These substitutions contribute to its biological activity by influencing its interaction with various molecular targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. It has been shown to act as an inhibitor in various biochemical pathways, potentially affecting processes such as neurotransmission and cell signaling.

Key Interactions

- Receptor Binding : The compound has been studied for its affinity towards G-protein-coupled receptors (GPCRs), which are critical in mediating cellular responses to hormones and neurotransmitters .

- Enzyme Inhibition : It exhibits inhibitory effects on certain enzymes, which may be relevant for therapeutic applications in conditions like chronic infections or cancer .

In Vitro Studies

Research indicates that 2-chloro-N-(4-(dimethylamino)phenethyl)-6-fluorobenzamide demonstrates significant biological activity in vitro:

- Antimicrobial Activity : Preliminary studies suggest that the compound has antimicrobial properties, particularly against specific strains of bacteria and fungi.

- CNS Penetration : The compound shows potential for central nervous system (CNS) penetration, making it a candidate for treating neurological disorders .

In Vivo Studies

In vivo studies have provided insights into the pharmacokinetics and therapeutic potential of the compound:

- Animal Models : Research conducted on animal models has revealed that the compound can effectively reduce symptoms associated with neurodegenerative diseases, indicating its potential as a CNS therapeutic agent .

- Toxicity Profile : Toxicological assessments indicate that the compound has a favorable safety profile, with no significant adverse effects observed at therapeutic doses.

Table 1: Summary of Biological Activities

Table 2: Pharmacokinetic Properties

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of 2-chloro-N-(4-(dimethylamino)phenethyl)-6-fluorobenzamide against various pathogens. Results indicated a significant reduction in bacterial load in treated groups compared to controls, suggesting its potential use as an antimicrobial agent.

Case Study 2: Neuroprotective Effects

In a model of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced markers of oxidative stress. This highlights its potential application in treating conditions such as Alzheimer's disease.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.